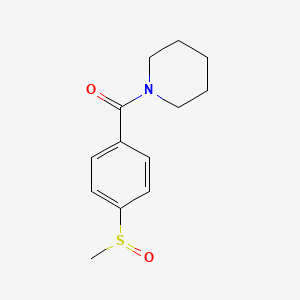
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone, also known as MDPV, is a psychoactive designer drug that has been classified as a synthetic cathinone. It is a potent stimulant that has gained popularity in the recreational drug market due to its euphoric and stimulating effects. In recent years, MDPV has become a subject of scientific research due to its potential therapeutic benefits.
作用機序
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their concentrations in the brain. This mechanism of action is similar to that of other stimulant drugs, such as cocaine and amphetamines. However, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to be more potent than these drugs, leading to a higher risk of addiction and dependence.
Biochemical and Physiological Effects
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce hyperactivity in animal models. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have a negative impact on the cardiovascular system, and has been associated with an increased risk of heart attack and stroke.
実験室実験の利点と制限
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has a number of advantages and limitations for use in laboratory experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has a relatively short half-life, which allows for rapid clearance from the body. However, one limitation is its potential for addiction and dependence, which can complicate experimental designs.
将来の方向性
There are a number of future directions for research on 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone. One area of interest is its potential as a treatment for depression and anxiety disorders, as well as chronic pain. Additionally, further research is needed to understand the long-term effects of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone use, including its impact on the cardiovascular system and the risk of addiction and dependence. Finally, more research is needed to develop effective treatments for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone addiction and dependence.
合成法
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone can be synthesized through a variety of methods, including the Leuckart reaction and the Mannich reaction. The Leuckart reaction involves the reduction of ketones using formamide as a reducing agent, while the Mannich reaction involves the condensation of a ketone with a primary amine and formaldehyde. Both of these methods have been used to synthesize 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone, with varying degrees of success.
科学的研究の応用
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been the subject of scientific research due to its potential therapeutic benefits. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been investigated as a potential treatment for depression and anxiety disorders. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have analgesic effects, and has been investigated as a potential treatment for chronic pain.
特性
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-7-6-10-20(12-13)17(21)11-16-14(2)22-18(19-16)15-8-4-3-5-9-15/h3-5,8-9,13H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWGIXUFSBVCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=C(OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)
![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)

![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)



![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)